molecular formula C7H6N4O6 B583994 3,5-Dinitrosalicylhydrazide-15N2 CAS No. 1346598-09-1

3,5-Dinitrosalicylhydrazide-15N2

Cat. No.: B583994
CAS No.: 1346598-09-1
M. Wt: 244.133
InChI Key: HWTXGJCHJRRKNS-IOOOXAEESA-N
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Description

3,5-Dinitrosalicylhydrazide-15N2 is a stable isotope-labeled compound, often used in scientific research. It is a derivative of 3,5-dinitrosalicylic acid, where the nitrogen atoms are isotopically labeled with nitrogen-15. This compound is primarily utilized as a reagent for the identification and measurement of carbonyl groups in various biomolecules, including proteins and lipids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dinitrosalicylhydrazide-15N2 typically involves the reaction of 3,5-dinitrosalicylic acid with hydrazine, where the nitrogen atoms are isotopically labeled with nitrogen-15. The reaction is carried out under controlled conditions to ensure the incorporation of the nitrogen-15 isotope. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is typically conducted at room temperature or slightly elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes the use of larger reaction vessels, precise control of reaction conditions, and purification processes to ensure the high purity of the final product. The compound is then packaged and stored under conditions that prevent degradation .

Chemical Reactions Analysis

Types of Reactions

3,5-Dinitrosalicylhydrazide-15N2 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include various hydrazine derivatives, substituted nitro compounds, and oxidation products. These products are often used in further chemical synthesis and research applications .

Scientific Research Applications

3,5-Dinitrosalicylhydrazide-15N2 has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent for the identification and measurement of carbonyl groups in various chemical compounds.

    Biology: Utilized in the study of oxidative stress and aging by measuring carbonyl groups in proteins and lipids.

    Medicine: Employed in the development of diagnostic assays for detecting oxidative damage in biological samples.

    Industry: Used in the quality control of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of 3,5-Dinitrosalicylhydrazide-15N2 involves its specific reactivity towards carbonyl groups. The compound forms stable hydrazones with carbonyl groups, which can then be measured and analyzed. This reactivity is crucial for its use in identifying and quantifying oxidative damage in biomolecules. The molecular targets include proteins, lipids, and other essential biomolecules that contain carbonyl groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dinitrosalicylhydrazide-15N2 is unique due to its isotopic labeling with nitrogen-15, which allows for more precise and accurate measurements in scientific research. This isotopic labeling distinguishes it from other similar compounds and enhances its utility in various applications .

Properties

CAS No.

1346598-09-1

Molecular Formula

C7H6N4O6

Molecular Weight

244.133

IUPAC Name

2-hydroxy-3,5-dinitrobenzohydrazide

InChI

InChI=1S/C7H6N4O6/c8-9-7(13)4-1-3(10(14)15)2-5(6(4)12)11(16)17/h1-2,12H,8H2,(H,9,13)/i8+1,9+1

InChI Key

HWTXGJCHJRRKNS-IOOOXAEESA-N

SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])O)C(=O)NN)[N+](=O)[O-]

Synonyms

2-Hydroxy-3,5-dinitro-benzoic Acid Hydrazide-15N2;  3,5-Dinitro-salicylic Acid Hydrazide-15N2

Origin of Product

United States

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